

Physicochemical properties of 3-methylbut-2-ene-1-thiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-butene-1-thiol

Cat. No.: B196119

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylbut-2-ene-1-thiol

Introduction

3-Methylbut-2-ene-1-thiol, also known as prenylthiol, is a volatile organosulfur compound with the molecular formula C₅H₁₀S.^{[1][2]} It is a significant contributor to the characteristic aromas of various natural products, including hops, beer, and cannabis, often described as "skunky".^{[2][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of 3-methylbut-2-ene-1-thiol, intended for researchers, scientists, and professionals in drug development. The document details quantitative data, experimental methodologies for their determination, and relevant chemical pathways.

Data Presentation of Physicochemical Properties

The quantitative physicochemical properties of 3-methylbut-2-ene-1-thiol are summarized in the table below for easy reference and comparison.

Property	Value	Units	Conditions	Source(s)
Molecular Weight	102.2	g/mol	-	[1] [2] [4]
Boiling Point	125 - 135	°C	760 mmHg	[1] [4] [5]
Density	0.884 - 0.9012	g/cm ³	20 °C	[4] [6]
Refractive Index	1.469 - 1.493	-	20 °C	[1] [4] [5]
Flash Point	45.7	°C	-	[5] [7]
Vapor Pressure	14.4	mmHg	25 °C	[1] [7]
Water Solubility	Insoluble (718.8 mg/L estimated at 25°C)	mg/L	25 °C	[1] [2] [4] [5]
Solubility in Organic Solvents	Soluble	-	-	[1] [2] [4] [5] [6]
(Ethanol, Dichloromethane, Diethyl Ether, Ethyl Acetate, Heptane, Triacetin)				
pKa	10.18 ± 0.25	-	Predicted	[6]
LogP (Octanol/Water Partition Coefficient)	2.528 - 2.58	-	Estimated	[6]
Kovats Retention Index (Standard Non-polar)	804 - 810	-	-	[4]

Experimental Protocols

The determination of the physicochemical properties of volatile thiols like 3-methylbut-2-ene-1-thiol requires specific analytical techniques.

Determination of Boiling Point

A standard method for determining the boiling point of a small quantity of liquid is the Thiele tube method.[8]

- **Sample Preparation:** A small amount of 3-methylbut-2-ene-1-thiol is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
- **Apparatus Setup:** The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
- **Heating:** The Thiele tube is gently heated at the side arm. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.
- **Boiling Point Determination:** The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

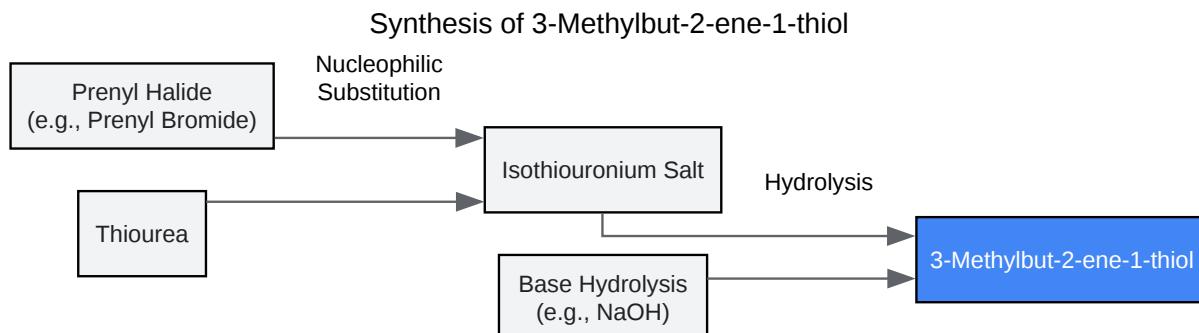
Gas Chromatography (GC) for Analysis and Purity Determination

Gas chromatography is a crucial technique for the analysis of volatile compounds like 3-methylbut-2-ene-1-thiol.[2][9][10]

- **Sample Preparation:** A solution of 3-methylbut-2-ene-1-thiol is prepared in a suitable volatile solvent (e.g., dichloromethane).
- **Injection:** A small volume of the sample is injected into the GC instrument, where it is vaporized in a heated injection port.

- Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is coated with a stationary phase that interacts differently with the various components of the sample, leading to their separation based on factors like boiling point and polarity.
- Detection: As the separated components exit the column, they are detected by a suitable detector. For sulfur-containing compounds, a Flame Photometric Detector (FPD) in sulfur mode or a Mass Spectrometer (MS) is often used for high sensitivity and selectivity.[11]
- Data Analysis: The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification, while the peak area is used for quantitative analysis.

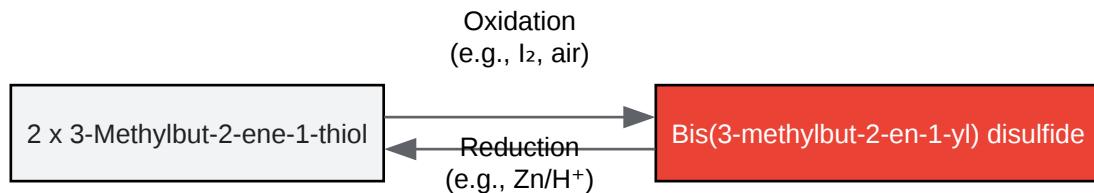
Determination of Thiol pKa


While the provided pKa is a predicted value, experimental determination can be challenging due to the compound's low water solubility. However, theoretical calculations and specialized experimental methods can be employed.

- Computational Methods: Density Functional Theory (DFT) calculations with an implicit solvation model (like SMD) and the inclusion of explicit water molecules can be used to predict the pKa of thiols with reasonable accuracy.[12][13]
- Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the pKa of thiols by monitoring the heat changes during acid-base titration.[14] This method is rapid and accurate but may be challenging for compounds with very low water solubility.
- Spectrophotometric Titration: This method involves monitoring changes in the UV-Vis absorbance of the compound as a function of pH. The thiol and thiolate forms have different absorption spectra, allowing for the determination of the pKa.

Visualizations

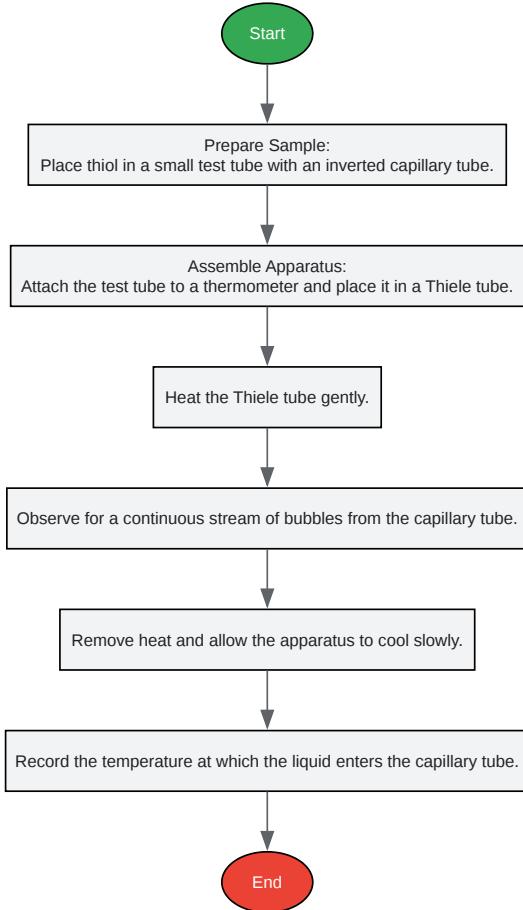
Chemical Reactions and Pathways


The following diagrams illustrate key chemical reactions involving 3-methylbut-2-ene-1-thiol.

[Click to download full resolution via product page](#)

Caption: Thiourea-mediated synthesis of 3-methylbut-2-ene-1-thiol.

Oxidation-Reduction of 3-Methylbut-2-ene-1-thiol


[Click to download full resolution via product page](#)

Caption: Reversible oxidation to disulfide and reduction back to the thiol.

Experimental Workflow

The workflow for a common experimental protocol is depicted below.

Workflow for Boiling Point Determination (Thiele Tube Method)

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for boiling point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Methyl-2-butene-1-thiol | 5287-45-6 | > 95% [smolecule.com]
- 2. Buy 3-Methyl-2-butene-1-thiol (EVT-293439) | 5287-45-6 [evitachem.com]
- 3. 3-Methyl-2-butene-1-thiol (Prenylthiol) [benchchem.com]

- 4. 3-Methyl-2-butene-1-thiol | C5H10S | CID 146586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 5287-45-6 CAS MSDS (3-Methyl-2-butene-1-thiol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 13. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical properties of 3-methylbut-2-ene-1-thiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b196119#physicochemical-properties-of-3-methylbut-2-ene-1-thiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com